4-methyl-N-(2-methylphenyl)phthalazin-1-amine
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Overview
Description
4-Methyl-N-(2-methylphenyl)phthalazin-1-amine is a chemical compound belonging to the phthalazine family. Phthalazines are bicyclic nitrogen-containing heterocycles known for their significant biological and pharmacological activities. This compound is characterized by the presence of a phthalazine ring fused with a benzene ring, making it a valuable molecule in various scientific research fields .
Preparation Methods
The synthesis of 4-methyl-N-(2-methylphenyl)phthalazin-1-amine involves several steps. One common method includes the reaction of 4-methylphthalazin-1(2H)-one with 2-methylphenylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux for several hours to yield the desired product .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. These methods often use automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
4-Methyl-N-(2-methylphenyl)phthalazin-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
4-Methyl-N-(2-methylphenyl)phthalazin-1-amine has a wide range of scientific research applications:
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methylphenyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor growth . The compound’s ability to bind to these targets and modulate their activity makes it a promising candidate for drug development .
Comparison with Similar Compounds
4-Methyl-N-(2-methylphenyl)phthalazin-1-amine can be compared with other similar compounds, such as:
Phthalazinone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and pharmacological properties.
Benzylphthalazinones: These derivatives exhibit antifungal and antimicrobial activities, similar to this compound.
Phthalazinedione derivatives: These compounds are known for their cytotoxic and anticancer properties, making them comparable to this compound in terms of their potential therapeutic applications.
Biological Activity
4-Methyl-N-(2-methylphenyl)phthalazin-1-amine is a phthalazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for further research in pharmacology and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2, with a molecular weight of approximately 212.25 g/mol. The compound features a phthalazine ring system, which is known for its ability to interact with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the potential of phthalazine derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures can inhibit topoisomerases, enzymes crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
A study evaluating a series of phthalazine derivatives reported that certain modifications enhance cytotoxicity against various cancer cell lines. The mechanism is believed to involve the disruption of DNA synthesis and repair processes, thereby inducing programmed cell death .
Antimicrobial Activity
Phthalazine derivatives have also shown promise as antimicrobial agents. The structural characteristics of this compound may contribute to its effectiveness against bacterial strains. A comparative analysis of similar compounds demonstrated significant antibacterial activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical targets in the fight against antibiotic resistance .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases.
- Protein Interaction : The compound may interfere with protein-protein interactions critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that phthalazine derivatives can induce oxidative stress in microbial cells, leading to cell death.
Case Studies
- Anticancer Screening : A study conducted on various phthalazine derivatives indicated that those with electron-donating groups displayed enhanced anticancer properties due to increased affinity for topoisomerase enzymes. This was evidenced by reduced viability in treated cancer cell lines compared to controls .
- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant inhibition against Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .
Comparative Analysis
Compound | Structure | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | Structure | Moderate (inhibits topoisomerases) | Effective against Pseudomonas aeruginosa |
Related Phthalazine Derivative | Structure | High (potent against multiple cancer lines) | Limited |
Properties
IUPAC Name |
4-methyl-N-(2-methylphenyl)phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-11-7-3-6-10-15(11)17-16-14-9-5-4-8-13(14)12(2)18-19-16/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBHFODMESHHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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